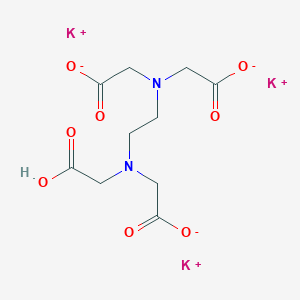

3-异恶唑羧酸,4-苯甲酰基-5-甲基,乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester" is a derivative of isoxazolecarboxylic acid, which is a class of compounds known for their heterocyclic structure containing an isoxazole ring. This particular derivative includes a benzoyl group at the 4-position and a methyl group at the 5-position of the isoxazole ring, with an ethyl ester moiety attached to the carboxylic acid group.

Synthesis Analysis

The synthesis of isoxazole-4-carboxylic acid derivatives, including those with ester functionalities, has been explored through various methods. One approach involves the domino isoxazole-isoxazole isomerization catalyzed by Fe(II), which leads to the formation of isoxazole-4-carboxylic esters and amides in good yields . Another general synthesis method for 4-isoxazolecarboxylic esters, such as ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, utilizes intermediates like ethyl β-pyrrolidinocrotonate, followed by annulation, condensation, and esterification reactions .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms and one nitrogen atom, with an oxygen atom as the heteroatom. The substitution of the isoxazole ring with various groups, such as benzoyl or methyl groups, can significantly influence the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

Isoxazolecarboxylic acid derivatives can undergo a variety of chemical reactions. For instance, 2-(ethoxymethylidene)-3-oxo carboxylic acid esters can react with tetrazol-5-amine to yield products capable of nucleophilic substitution . Additionally, 5-substituted derivatives of 3-methylisoxazolo[5,4-d]1,2,3-triazine-4-ones and 3-methyl-5-triazene 4-isoxazolecarboxylic acid ethyl esters have been synthesized from related amides and esters, showing potential cytostatic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolecarboxylic acid derivatives are influenced by their molecular structure. The presence of ester groups typically increases the compound's solubility in organic solvents. The introduction of substituents like benzoyl and methyl groups can affect the compound's boiling point, melting point, and stability. The reactivity of these compounds can also be modulated by the nature of the substituents, as seen in the synthesis of various derivatives .

科学研究应用

合成和表征

- 一般合成: 该化合物使用环化、缩合、环化和酯化等方法合成 (McMurry, 2003).

- 结构分析: 它进行各种结构分析,如红外、1H-NMR、质谱数据和元素分析以进行表征 (Gokulan 等,2012).

生物和化学性质

- 细胞抑制特性: 该化合物的某些衍生物已显示出细胞抑制活性,在某些情况下可能比达卡巴嗪更有效 (Ryng 等,1997).

- 抗炎和抗菌活性: 5-氨基-3-甲基-4-异恶唑羧酸衍生物的某些酰胺显示出显着的抗炎和抗菌作用 (Machoń & Ryng, 1981).

在药物开发中的应用

- 抗结核化合物: 3-异恶唑羧酸、4-苯甲酰基-5-甲基、乙酯的衍生物已被探索其作为抗结核药物的潜力。这些化合物对各种结核分枝杆菌菌株(包括耐药菌株)显示出有希望的活性 (Lilienkampf 等,2010).

其他应用

- 缓蚀: 该化合物的吡唑衍生物已被评估为盐酸中钢的缓蚀剂,显示出显着的缓蚀效率 (Herrag 等,2007).

- 抗菌活性: 一些氨基酸和磺酰基和吡咯衍生物连接到 4-苯并咪唑-2-基部分(3-异恶唑羧酸的衍生物)对一系列细菌和真菌物种表现出相当的抗菌活性 (Abd El-Meguid, 2014).

安全和危害

属性

IUPAC Name |

ethyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-3-18-14(17)12-11(9(2)19-15-12)13(16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRRVOUGVODFOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169605 |

Source

|

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

CAS RN |

17335-06-7 |

Source

|

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017335067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)

![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)